molecular formula C18H19NO3S2 B3223937 N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1226431-50-0

N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B3223937
CAS No.: 1226431-50-0
M. Wt: 361.5
InChI Key: UXWAKTIUGGJRCE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetically tailored small molecule of significant interest in early-stage drug discovery and chemical biology. Its core structure, a benzenesulfonamide functionalized with heteroaromatic rings, is a privileged scaffold in medicinal chemistry, frequently employed in the design of enzyme inhibitors. Sulfonamides are well-known for their ability to act as potent inhibitors of carbonic anhydrases , a family of enzymes with therapeutic relevance in cancer, glaucoma, and other conditions. The strategic incorporation of both furan and thiophene methyl groups in this molecule introduces distinct electronic and steric properties, which can be leveraged to fine-tune binding affinity and selectivity towards specific enzyme isoforms. This compound serves as a versatile chemical probe for investigating protein-ligand interactions, particularly with enzymes that feature a zinc ion in their active site, as the sulfonamide group is a classic zinc-binding motif. The furan and thiophene heterocycles are common bioisosteres , meaning they can be used to replace other aromatic systems to optimize a compound's pharmacokinetic properties, such as metabolic stability and solubility. Researchers can utilize this benzenesulfonamide derivative as a key intermediate or a starting point for the development of novel therapeutic agents targeting a range of diseases, or as a tool compound to elucidate novel biological pathways. Its unique dual-heteroaryl substitution pattern makes it a valuable asset for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-14-5-6-18(10-15(14)2)24(20,21)19(11-16-7-9-23-13-16)12-17-4-3-8-22-17/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWAKTIUGGJRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then reacted with benzenesulfonamide under specific conditions to form the final compound. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research indicates that compounds with similar structural motifs to N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibit significant anticancer activity. The furan and thiophene rings enhance the compound's ability to interact with biological targets, potentially inhibiting tumor growth and proliferation. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways.

1.2 Antimicrobial Activity
The compound's unique electronic properties allow it to interact effectively with microbial cell membranes. Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

1.3 Enzyme Inhibition
The presence of the sulfonamide group is known to confer enzyme inhibition capabilities. Research has shown that similar compounds can inhibit carbonic anhydrase and other enzymes involved in metabolic processes, which could have therapeutic implications for conditions like glaucoma and epilepsy .

Materials Science

2.1 Polymer Synthesis
this compound can serve as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under environmental stressors .

2.2 Conductive Materials
Due to its conjugated structure, this compound may be utilized in creating conductive materials for electronic applications. Research on similar compounds has indicated their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Environmental Applications

3.1 Pollutant Detection
The unique chemical structure allows for the development of sensors capable of detecting environmental pollutants. Compounds with similar functionalities have been investigated for their ability to selectively bind to heavy metals and other contaminants, providing a means for environmental monitoring .

3.2 Bioremediation
There is potential for utilizing this compound in bioremediation strategies aimed at degrading toxic substances in contaminated environments. The furan and thiophene moieties may facilitate interactions with microbial enzymes involved in the breakdown of pollutants .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines through mitochondrial pathway activation
Antimicrobial TestingEffective against E. coli and Staphylococcus aureus; potential for new antibiotic development
Polymer ApplicationsEnhanced thermal stability in polycarbonate composites
Environmental SensorsHigh selectivity for lead ions in aqueous solutions

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)acetamide

  • N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine

  • N-(furan-2-ylmethyl) 4-bromobenzamide

Uniqueness: N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Biological Activity

N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H17N1O2SC_{15}H_{17}N_{1}O_{2}S. The structure comprises a furan ring, a thiophene ring, and a benzenesulfonamide moiety, which are known to contribute to various biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, compounds featuring sulfonamide groups have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of apoptotic pathways and inhibition of specific kinases associated with tumor growth.

Case Study:
A study evaluated the cytotoxic effects of related sulfonamide derivatives on various cancer cell lines. The results indicated that compounds with similar substituents exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency against specific cancer types .

CompoundCell LineIC50 (µM)Reference
Compound AA43110.5
Compound BJurkat8.9
This compoundHT29TBDCurrent Study

2. Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Sulfonamides are traditionally known for their antibacterial effects, particularly against Gram-positive and Gram-negative bacteria.

Research Findings:
A comparative study on sulfonamide derivatives showed that modifications at the aromatic rings significantly affected antibacterial activity. The presence of electron-withdrawing groups enhanced the efficacy against bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Signaling Pathways: It may modulate signaling pathways associated with cell proliferation and apoptosis.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation steps .
  • Catalyst Screening : Palladium catalysts for cross-coupling steps to improve yield and purity .
  • Temperature Control : Reactions performed at 60–80°C to balance kinetics and thermal stability of intermediates .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from furan, thiophene, and methyl groups .
    • 19F NMR (if fluorinated analogs exist): Confirms absence of unintended fluorination .
  • Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula and detect impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities; critical for confirming sulfonamide geometry (e.g., torsion angles between aromatic rings) .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data?

Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and microdilution methods to rule out solvent interference .
  • Dose-Response Curves : Establish EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
  • Meta-Analysis : Cross-reference data with structurally analogous sulfonamides (e.g., PubChem CID 1455359-81-5) to identify trends in substituent effects .
  • Control Experiments : Include N -desmethyl analogs to isolate the contribution of 3,4-dimethyl groups to activity .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Screen against COX-2 or carbonic anhydrase IX, common targets for sulfonamides. Use PyMOL for visualizing binding poses .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with key residues (e.g., Thr199 in COX-2) .
  • QSAR Modeling : Train models using datasets of sulfonamide bioactivities to predict IC₅₀ values based on substituent electronegativity and steric parameters .

Advanced: What strategies enable regioselective functionalization of the benzenesulfonamide core?

Answer:

  • Directing Groups : Introduce nitro or methoxy groups at the 3,4-positions to steer electrophilic substitution .
  • Transition Metal Catalysis : Use Pd(OAc)₂ with N -methylpyrrolidone (NMP) for Suzuki-Miyaura coupling at the benzene ring’s para position .
  • Protection/Deprotection : Temporarily block the sulfonamide nitrogen with Boc groups to enable selective alkylation at the furan or thiophene moieties .

Methodological: What challenges arise in optimizing reaction yields, and how are they addressed?

Answer:
Common Challenges :

  • Low Alkylation Efficiency : Steric hindrance from 3,4-dimethyl groups reduces nucleophilic attack.
    Solutions :
    • Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .
    • Microwave-assisted synthesis (100°C, 30 min) improves energy transfer .
  • Byproduct Formation : Thiophene ring oxidation during reactions.
    Solutions :
    • Replace oxidizing agents (e.g., KMnO₄) with milder alternatives (NaBH₄) .
    • Purify via flash chromatography (silica gel, hexane/EtOAc 7:3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

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